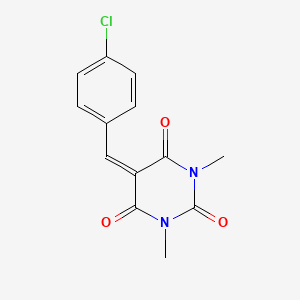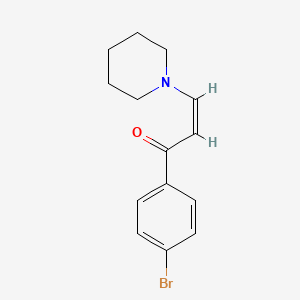![molecular formula C20H24O5 B5105133 4-{5-[(acetyloxy)methyl]-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B5105133.png)
4-{5-[(acetyloxy)methyl]-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-{5-[(acetyloxy)methyl]-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate" belongs to a class of organic compounds known for their complex bicyclic structures. These compounds are of interest in synthetic organic chemistry for their unique chemical and physical properties, which can be leveraged in various applications, including the synthesis of pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of complex bicyclic compounds often involves multi-step reactions, including cyclization, functional group transformations, and stereoselective formations. One approach involves the use of chemzymes for the enantioselective reduction of achiral ketones to chiral secondary alcohols, which could serve as a starting point for synthesizing compounds with similar structural features (Corey, Chen, & Reichard, 1989).
Molecular Structure Analysis
The molecular structure of bicyclic compounds is characterized by their ring systems, where functional groups can be strategically positioned to influence the compound's reactivity and physical properties. X-ray crystallography is a common method for determining the exact three-dimensional arrangement of atoms within these compounds, providing essential insights into their chemical behavior (Wang, Chen, & Wang, 2004).
Chemical Reactions and Properties
Bicyclic compounds can undergo a variety of chemical reactions, including isomerization, halogenation, and acetylation, depending on the functional groups present. These reactions can significantly alter the compound's physical and chemical properties, making them suitable for specific applications (Buzas & Gagosz, 2006).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, of bicyclic compounds are influenced by their molecular structure. These properties are crucial for the compound's application in different fields and can be tailored through synthetic modifications (Fun et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4-acetyloxyphenyl)-6-methyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-13-8-9-20(11-23-14(2)21)10-18(13)19(24-12-20)16-4-6-17(7-5-16)25-15(3)22/h4-8,18-19H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBDAOJDOBHUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2(CC1C(OC2)C3=CC=C(C=C3)OC(=O)C)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5105056.png)
![1-(2-chlorobenzyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5105074.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B5105087.png)
![(2-{[2-(3,4-dimethylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5105090.png)
![4-methoxy-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide](/img/structure/B5105092.png)

![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B5105113.png)
![1-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5105116.png)
![2,6-dimethoxy-4-{[4-(3-methylcyclohexyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5105120.png)


![5-{3-ethoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5105154.png)

